molecular formula C11H9NO B8740116 7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B8740116
M. Wt: 171.19 g/mol
InChI Key: PBMPNNKDJPQRGK-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of 7-bromo-3,4-dihydronaphthalen-2(1H)-one (500 mg, 2.2 mmol) in 5 mL of anhydrous DMF in a 10 mL CEM microwave tube was added Zn(CN)2 (515 mg, 4.4 mmol), Pd2(dba)3 (55 mg, 0.034 mmol), TMEDA (55 mg, 0.47 mmol) and Xantphos (29 mg, 0.05 mmol) sucessively. The reaction tube was sealed and heated to 160° C. under microwave irradiation with a 5 min hold time and 300 W maxium power input. After cooling under a stream of compressed air, the reaction mixture was washed with EtOAc through a Celite® with a thin layer of silica gel in the middle size. The filtrate was washed with saturated bine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by preparative TLC to afford 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (150 mg, yield 40%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
515 mg
Type
catalyst
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:12])[CH2:9]2)=[CH:4][CH:3]=1.[CH3:13][N:14](CCN(C)C)C>CN(C=O)C.[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[O:12]=[C:8]1[CH2:9][C:10]2[CH:11]=[C:2]([C:13]#[N:14])[CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7]1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
55 mg
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
515 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
55 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
29 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling under a stream of compressed air
WASH
Type
WASH
Details
the reaction mixture was washed with EtOAc through a Celite® with a thin layer of silica gel in the middle size
WASH
Type
WASH
Details
The filtrate was washed with saturated bine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC=2C=CC(=CC2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 186.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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